2-Amino-3-(2-methoxyphenyl)propan-1-ol
Overview
Description
“2-Amino-3-(2-methoxyphenyl)propan-1-ol” is a chemical compound with the CAS Number: 1018665-73-0 . It has a molecular weight of 181.23 and its IUPAC name is 2-amino-3-(2-methoxyphenyl)-1-propanol . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Chitosan and Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, is notable for its biocompatibility, stability, and processability. While not directly related to "2-Amino-3-(2-methoxyphenyl)propan-1-ol," the study of chitosan's pharmacological activities, including its antimicrobial potential, offers insights into how similar compounds might be utilized in biomedical applications. The complex mechanisms of chitosan's antimicrobial action are key to optimizing its formulations for use in food and pharmaceuticals (Raafat & Sahl, 2009).
β-O-4 Bond Cleavage in Lignin Model Compounds
Research on the acidolysis of lignin model compounds, including mechanisms of β-O-4 bond cleavage, is relevant to understanding the chemical behavior of complex organic molecules. This knowledge is crucial for the development of sustainable methods for breaking down lignin, offering potential pathways for the synthesis and transformation of compounds like "this compound" (Yokoyama, 2015).
Branched Chain Aldehydes in Foods
The study of branched aldehydes in foods, focusing on their production, breakdown, and relevance to flavor, demonstrates the importance of understanding chemical interactions within biological systems. Such research can inform the study of related compounds, including their synthesis, metabolic pathways, and applications in enhancing food flavors (Smit, Engels, & Smit, 2009).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into valuable chemicals, including furan derivatives, underscores the potential of organic synthesis to contribute to sustainable industrial processes. This area of research might offer methodologies applicable to the synthesis and application of "this compound" and similar compounds (Chernyshev, Kravchenko, & Ananikov, 2017).
FTY720 and Cancer Therapy
While not directly related, the study of FTY720, a compound with significant immunosuppressive and antitumor efficacy, illustrates the potential therapeutic applications of complex organic molecules. The molecular mechanisms and therapeutic potential of such compounds are crucial for developing new treatments (Zhang et al., 2013).
Safety and Hazards
The compound has a signal word of “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-amino-3-(2-methoxyphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUGARSDWUCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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